molecular formula C18H21FN2O2 B2779816 N-(4-(dimethylamino)phenethyl)-2-(2-fluorophenoxy)acetamide CAS No. 953170-52-0

N-(4-(dimethylamino)phenethyl)-2-(2-fluorophenoxy)acetamide

Cat. No.: B2779816
CAS No.: 953170-52-0
M. Wt: 316.376
InChI Key: HQYXILFIIJHDPM-UHFFFAOYSA-N
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Description

N-(4-(dimethylamino)phenethyl)-2-(2-fluorophenoxy)acetamide is a synthetic organic compound of significant interest in medicinal chemistry research. Its molecular structure incorporates a dimethylamino phenethyl group linked to a 2-fluorophenoxy acetamide chain. The dimethylamine (DMA) moiety is a recognized pharmacophore in numerous FDA-approved drugs, known to influence key properties like water solubility, bioavailability, and the compound's ability to interact with biological targets . The strategic inclusion of a fluorine atom on the phenoxy ring is a common tactic in drug design, as fluorine can profoundly impact a molecule's conformation, metabolic stability, and binding affinity . This specific structural combination suggests potential for investigating a range of biological activities. Compounds with similar structural motifs, featuring both the DMA group and fluorinated aromatic systems, are frequently explored in preclinical studies for their effects on the central nervous system (CNS) and in oncology research for their cytotoxic properties . Researchers may find this compound valuable as a building block or intermediate in the synthesis of more complex bioactive molecules, or as a reference standard in structure-activity relationship (SAR) studies aimed at developing new therapeutic agents. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]ethyl]-2-(2-fluorophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O2/c1-21(2)15-9-7-14(8-10-15)11-12-20-18(22)13-23-17-6-4-3-5-16(17)19/h3-10H,11-13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQYXILFIIJHDPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)COC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(dimethylamino)phenethyl)-2-(2-fluorophenoxy)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-(dimethylamino)phenethylamine with 2-fluorophenol in the presence of a suitable catalyst to form an intermediate compound.

    Acylation Reaction: The intermediate is then subjected to an acylation reaction with chloroacetyl chloride to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Bond

The central acetamide group undergoes hydrolysis under acidic or basic conditions:

Reaction Type Conditions Products Mechanistic Notes
Acidic Hydrolysis6M HCl, reflux, 12h 2-(2-Fluorophenoxy)acetic acid + 4-(Dimethylamino)phenethylamine hydrochlorideProtonation of carbonyl oxygen facilitates nucleophilic attack by water .
Basic Hydrolysis2M NaOH, 80°C, 8h2-(2-Fluorophenoxy)acetate salt + 4-(Dimethylamino)phenethylamineHydroxide ion attacks electrophilic carbonyl carbon, forming tetrahedral intermediate.

Key Findings :

  • Hydrolysis rates depend on steric hindrance and electronic effects from the fluorophenoxy group .

  • The dimethylamino group enhances solubility in polar solvents, facilitating reaction kinetics.

Reactivity of the Dimethylamino Group

The tertiary amine participates in alkylation and oxidation reactions:

Alkylation

Reagent Conditions Product Yield
Methyl iodide DMF, 60°C, 6hQuaternary ammonium salt78%
Benzyl chlorideK₂CO₃, acetonitrile, 24h RTN-Benzyl-N,N-dimethyl-4-phenethylammonium chloride65%

Oxidation

Reagent Conditions Product Outcome
H₂O₂, acetic acidRT, 4h N-Oxide derivativeIncreased polarity; reduced CNS penetration
KMnO₄, H₂SO₄0°C, 1hDegradation productsOver-oxidation leads to cleavage of C-N bonds

Structural Insights :

  • The dimethylamino group’s electron-donating effect stabilizes adjacent carbocations during alkylation .

  • Oxidation products are highly pH-dependent, as shown in MCF-7 cell line studies .

Fluorophenoxy Group Transformations

The 2-fluorophenoxy moiety engages in electrophilic substitution and nucleophilic displacement:

Electrophilic Aromatic Substitution

Reaction Reagents Position Product Yield
NitrationHNO₃/H₂SO₄, 0°C Para to F2-Fluoro-4-nitrophenoxy derivative52%
SulfonationSO₃, DCE, 40°CMeta to FSulfonic acid derivative48%

Nucleophilic Aromatic Substitution

Reagent Conditions Product Challenges
NaN₃, DMF120°C, microwave, 2h2-Azidophenoxy analogLow reactivity due to fluorine’s poor leaving-group ability

Comparative Data :

  • Fluorine’s electronegativity directs substitution to meta/para positions, as observed in PC3 cytotoxicity assays .

  • Microwave irradiation improves azide substitution yields by 22% compared to conventional heating.

Reduction and Oxidation of the Acetamide Backbone

Reaction Reagents Product Application
LiAlH₄ reductionTHF, reflux, 3h2-(2-Fluorophenoxy)ethylamine derivativePrecursor for secondary amine pharmaceuticals
Dess-Martin oxidation DCM, RT, 1hKetone intermediateUsed in fragment-based drug discovery

Mechanistic Notes :

  • LiAlH₄ selectively reduces the amide carbonyl without affecting the fluorophenoxy group.

  • Oxidation generates a reactive ketone for downstream cross-coupling reactions .

Photochemical Reactions

UV irradiation (254 nm) induces:

  • C-O bond cleavage in the fluorophenoxy group, yielding phenolic byproducts .

  • N-demethylation of the dimethylamino group, forming primary amine derivatives (observed in MTS assays ).

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a dimethylamino group, a phenethyl moiety, and a fluorophenoxy acetamide framework, with a molecular formula of C17H20FNO2C_{17}H_{20}FNO_2 and a molecular weight of 300.4 g/mol. The synthesis typically involves the reaction of 4-(dimethylamino)phenethylamine with 2-fluorophenoxyacetyl chloride in the presence of a base like triethylamine, often conducted in dichloromethane under controlled conditions to optimize yield and purity .

Pharmacological Potential

Research indicates that N-(4-(dimethylamino)phenethyl)-2-(2-fluorophenoxy)acetamide exhibits significant biological activities, particularly in modulating enzyme activity and receptor interactions. The dimethylamino group enhances its ability to interact with biological macromolecules, suggesting potential therapeutic applications .

Key Findings:

  • Binding Affinity: Interaction studies have shown that this compound may bind to various receptors and enzymes, which is crucial for understanding its mechanism of action .
  • Therapeutic Implications: Preliminary results suggest that it may be useful in developing drugs targeting specific biological pathways, including those involved in diseases such as tuberculosis .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties, particularly against Mycobacterium tuberculosis. In high-throughput screening assays, it demonstrated promising activity, warranting further investigation into its structure-activity relationships (SAR) to optimize its efficacy against this pathogen .

Structure-Activity Relationship Studies

SAR studies are essential for understanding how modifications to the compound's structure can enhance its biological activity. For example, variations in substituents on the phenyl rings have been explored to improve binding affinity and reduce cytotoxicity while maintaining potency .

Case Studies and Experimental Findings

Several studies have documented the efficacy of this compound in various experimental settings:

  • Antitubercular Activity: In vitro studies demonstrated that this compound could inhibit M. tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 6.3 µM to 23 µM depending on structural modifications made during SAR studies .
  • Anticonvulsant Properties: Analogous compounds have shown anticonvulsant activity in animal models, indicating potential for further exploration in neurological applications .
  • Neuropharmacological Studies: The compound's interaction with metabotropic glutamate receptors has been investigated as a mechanism for modulating neurological responses, suggesting applications in treating central nervous system disorders .

Mechanism of Action

The mechanism by which N-(4-(dimethylamino)phenethyl)-2-(2-fluorophenoxy)acetamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

Key Compounds:
  • N-(4-(Dimethylamino)-1,3,5-triazin-2-yl)-2-oxo-2-(4-fluorophenyl)acetamide (3g) Substituents: 4-fluorophenyl and triazinyl groups. This compound is a white solid, suggesting moderate crystallinity, similar to other triazinyl acetamides .
  • 2-Chloro-N-(4-fluorophenyl)acetamide Substituents: Chloro and 4-fluorophenyl groups.
  • 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (47)
    • Substituents : Benzo[d]thiazol-sulfonyl and difluorophenyl groups.
    • Impact : The sulfonyl group increases polarity and hydrogen-bonding capacity, contributing to antimicrobial activity against gram-positive bacteria .
Table 1: Structural and Physical Comparisons
Compound Name Substituents Molecular Formula Melting Point Key Properties
Target Compound 2-fluorophenoxy, dimethylamino phenethyl C₁₉H₂₂FN₂O₂ Not reported Likely moderate lipophilicity
3g 4-fluorophenyl, triazinyl C₁₄H₁₆N₅O₂ White solid High crystallinity
2-Chloro-N-(4-fluorophenyl)acetamide Chloro, 4-fluorophenyl C₈H₆ClFNO Not reported Synthetic intermediate
Compound 47 Benzo[d]thiazol-sulfonyl, difluorophenyl C₁₈H₁₆F₂N₄O₃S₂ Not reported Antimicrobial activity

Physicochemical Properties

  • Melting Points : Triazinyl derivatives (e.g., 3g) and benzo[d]thiazol-sulfonyl analogs (e.g., 47) are typically solids, suggesting that the target compound may also exhibit solid-state stability .
  • Solubility: The dimethylamino group in the target compound likely improves water solubility compared to non-polar substituents like chloro or triazinyl groups. Fluorine’s electron-withdrawing effect may balance this by reducing polarity .

Biological Activity

N-(4-(dimethylamino)phenethyl)-2-(2-fluorophenoxy)acetamide is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Dimethylamino Group : Enhances interaction with biological macromolecules.
  • Phenethyl Moiety : Contributes to lipophilicity and membrane permeability.
  • Fluorophenoxy Acetamide Framework : Influences the compound's pharmacokinetic properties.

The molecular formula of this compound is C17H20FNO2, with a molecular weight of approximately 300.4 g/mol. The presence of fluorine is significant as it can enhance biological activity and stability.

This compound exerts its biological effects through interactions with specific molecular targets, including:

  • Receptors : Modulates receptor activity, potentially influencing neurotransmitter systems.
  • Enzymes : Inhibits or activates enzymes involved in various biochemical pathways, which may lead to therapeutic effects in diseases such as cancer and neurodegenerative disorders.

The compound's ability to bind to these targets is facilitated by hydrogen bonding and electrostatic interactions due to its dimethylamino group .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Activity : Preliminary studies suggest that the compound may induce apoptosis in cancer cell lines, potentially through modulation of apoptotic pathways. For example, it has been observed to significantly increase the percentage of annexin V-FITC-positive apoptotic cells in MDA-MB-231 breast cancer cells .
  • Antimicrobial Properties : The compound has shown activity against various bacterial strains, indicating potential as an antibacterial agent. Studies have reported significant inhibition against pathogens such as Staphylococcus aureus and Klebsiella pneumoniae .
  • Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress-induced damage, making it a candidate for treating neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInduces apoptosis in MDA-MB-231 cells
AntimicrobialSignificant inhibition against S. aureus
NeuroprotectiveProtects PC12 neurons from H₂O₂-induced death

Case Study: Anticancer Activity

In a study focused on the anticancer properties of this compound, researchers treated MDA-MB-231 cells with varying concentrations of the compound. The results indicated a dose-dependent increase in apoptotic cell populations, suggesting a potential mechanism for its anticancer effects. The increase in annexin V-FITC-positive cells from 0.18% (control) to 22.04% (treatment) highlights the compound's potency in inducing apoptosis .

Case Study: Neuroprotection

Another investigation assessed the neuroprotective effects of the compound against oxidative stress in PC12 neuronal cells. Treatment with this compound significantly improved cell viability compared to control groups exposed to H₂O₂, indicating its potential utility in neurodegenerative disease therapies .

Q & A

Basic Research Question: What are the optimal synthetic routes for N-(4-(dimethylamino)phenethyl)-2-(2-fluorophenoxy)acetamide, and how are reaction conditions optimized?

Methodological Answer:
The synthesis typically involves coupling 4-(dimethylamino)phenethylamine with 2-(2-fluorophenoxy)acetyl chloride under anhydrous conditions. Key steps include:

  • Amide Bond Formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) to activate the carboxylic acid precursor, ensuring high yield and purity .
  • Solvent Selection : Dichloromethane (DCM) or dimethylformamide (DMF) is preferred for solubility and reaction efficiency .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC is critical for isolating the compound from byproducts .
    Optimization parameters include temperature control (0–25°C), inert atmospheres (N₂/Ar), and stoichiometric ratios (1:1.2 amine:acyl chloride) to minimize side reactions .

Basic Research Question: How is the compound characterized structurally and analytically?

Methodological Answer:
Characterization employs:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra identify key groups:
    • Dimethylamino protons : Singlet at δ ~2.8–3.2 ppm .
    • Fluorophenoxy aromatic protons : Distinct splitting patterns due to fluorine coupling (e.g., δ 6.8–7.3 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragments matching the expected structure .
  • HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Advanced Research Question: What experimental designs are recommended to assess its enzyme inhibition or receptor-binding activity?

Methodological Answer:

  • In Vitro Assays :
    • Kinase/Enzyme Inhibition : Use fluorescence polarization (FP) or time-resolved FRET (TR-FRET) assays with recombinant enzymes (e.g., kinases, proteases) .
    • Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled competitors) for GPCRs or nuclear receptors .
  • Positive Controls : Include known inhibitors (e.g., staurosporine for kinases) to validate assay conditions .
  • Dose-Response Curves : Test 8–10 concentrations (1 nM–100 µM) to calculate IC₅₀/EC₅₀ values using nonlinear regression .

Advanced Research Question: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Reproducibility Checks : Validate assays across independent labs with standardized protocols (e.g., ATP concentration in kinase assays) .
  • Off-Target Profiling : Use panels (e.g., Eurofins CEREP) to identify nonspecific interactions .
  • Metabolic Stability : Test liver microsomal stability to rule out rapid degradation skewing activity .
  • Data Normalization : Normalize to cell viability (MTT assay) to distinguish cytotoxicity from target-specific effects .

Advanced Research Question: What computational strategies predict binding modes and electronic properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions (e.g., fluorophenoxy group) .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., with GROMACS) using homology models of target proteins .
  • Docking Studies (AutoDock Vina) : Screen against protein databases (PDB) to prioritize targets, followed by MM/GBSA free-energy refinement .

Advanced Research Question: How to evaluate its pharmacokinetic (PK) properties in preclinical models?

Methodological Answer:

  • In Vivo PK Studies : Administer IV/PO doses in rodents, with serial plasma sampling over 24h. Analyze via LC-MS/MS for:
    • Half-life (t₁/₂) : Use non-compartmental analysis (WinNonlin) .
    • Bioavailability : Compare AUC₀–24h (PO vs. IV) .
  • Tissue Distribution : Radiolabel the compound (¹⁴C) and quantify accumulation in organs .
  • CYP Inhibition : Screen against human CYP isoforms (3A4, 2D6) to predict drug-drug interactions .

Advanced Research Question: What strategies mitigate stability issues during storage or in biological matrices?

Methodological Answer:

  • Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis .
  • Biological Matrix Stability : Add protease inhibitors (e.g., PMSF) to serum/plasma samples during ex vivo studies .
  • Degradation Analysis : Use accelerated stability studies (40°C/75% RH for 4 weeks) to identify degradation products via LC-QTOF .

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